molecular formula C11H12N2O2S B1269397 4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine CAS No. 74605-12-2

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

Cat. No. B1269397
CAS RN: 74605-12-2
M. Wt: 236.29 g/mol
InChI Key: FXGVKHSZIMCUTR-UHFFFAOYSA-N
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Description

The compound “4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine” is a derivative of the phenethylamine class of compounds . Phenethylamines are a class of substances with various pharmacological properties, including stimulant, hallucinogenic, and entactogenic effects .


Chemical Reactions Analysis

The chemical reactions involving “4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine” are not available in the sources I found .

Scientific Research Applications

    Scientific Field: Pharmacology

    • Application : 2,5-Dimethoxy-4-bromoamphetamine (DOB), a compound with a similar structure, is a psychedelic drug and substituted amphetamine of the phenethylamine class of compounds .
    • Methods of Application : DOB was first synthesized by Alexander Shulgin in 1967 . Its synthesis and effects are documented in Shulgin’s book PiHKAL: A Chemical Love Story .
    • Results or Outcomes : DOB is a potent agonist of the 5-hydroxytryptamine receptor . It is often used in scientific research when studying the 5-HT2 receptor subfamily .

    Scientific Field: Organic Chemistry

    • Application : A dimethoxy amide chalcone has been synthesized in a two-step reaction .
    • Methods of Application : First, an amine chalcone was synthesized by the reaction of 4’-aminoacetophenone and 2,5-dimethoxybenzaldehyde using 40% NaOH solution as a catalyst in ethanol, and then followed by amidation through the reaction of the formed chalcone and succinic anhydride .
    • Results or Outcomes : The structure of the target compound was established by FTIR, HR-MS, 1H- and 13C-NMR, and 2D-NMR spectral analysis .

    Scientific Field: Pharmacology

    • Application : 25B-NBF, 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-fluorobenzyl)ethanamine, is a new psychoactive substance classified as a phenethylamine .
    • Methods of Application : It is a potent agonist of the 5-hydroxytryptamine receptor .
    • Results or Outcomes : Little is known about its metabolism and elimination properties since it was discovered .

    Scientific Field: Organic Chemistry

    • Application : 4-(2,5-Dimethoxyphenyl)butyric acid is a compound with a similar structure .
    • Methods of Application : This compound can be synthesized and used in various organic reactions .
    • Results or Outcomes : The structure of the target compound can be established by FTIR, HR-MS, 1H- and 13C-NMR, and 2D-NMR spectral analysis .

    Scientific Field: Pharmacology

    • Application : Certain 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) are psychoactive classical hallucinogens or serotonergic psychedelic agents that function as human 5-HT2A (h5-HT2A) serotonin receptor agonists .
    • Methods of Application : These compounds can be synthesized and used in various pharmacological studies .
    • Results or Outcomes : Activation of a related receptor population, h5-HT2B receptors, has been demonstrated to result in adverse effects .

    Scientific Field: Organic Chemistry

    • Application : (2,4-Dimethoxyphenyl)acetic acid is another compound with a similar structure .
    • Methods of Application : This compound can be synthesized and used in various organic reactions .
    • Results or Outcomes : The structure of the target compound can be established by various analytical techniques .

    Scientific Field: Organic Chemistry

    • Application : 4-(2,5-Dimethoxyphenyl)butyric acid is a compound with a similar structure .
    • Methods of Application : This compound can be synthesized and used in various organic reactions .
    • Results or Outcomes : The structure of the target compound can be established by FTIR, HR-MS, 1H- and 13C-NMR, and 2D-NMR spectral analysis .

    Scientific Field: Pharmacology

    • Application : Certain 4-substituted analogs of 1-(2,5-dimethoxyphenyl)isopropylamine (2,5-DMA) are psychoactive classical hallucinogens or serotonergic psychedelic agents that function as human 5-HT2A (h5-HT2A) serotonin receptor agonists .
    • Methods of Application : These compounds can be synthesized and used in various pharmacological studies .
    • Results or Outcomes : Activation of a related receptor population, h5-HT2B receptors, has been demonstrated to result in adverse effects including cardiac valvulopathy .

    Scientific Field: Organic Chemistry

    • Application : (2,4-Dimethoxyphenyl)acetic acid is another compound with a similar structure .
    • Methods of Application : This compound can be synthesized and used in various organic reactions .
    • Results or Outcomes : The structure of the target compound can be established by various analytical techniques .

properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-14-7-3-4-10(15-2)8(5-7)9-6-16-11(12)13-9/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGVKHSZIMCUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350187
Record name 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-amine

CAS RN

74605-12-2
Record name 4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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